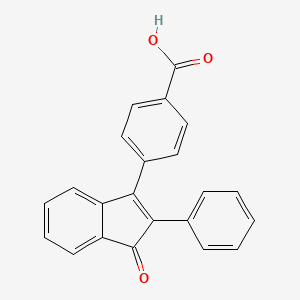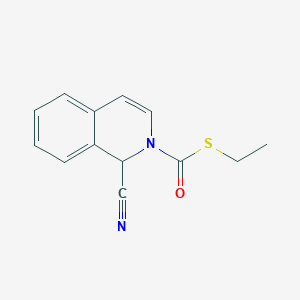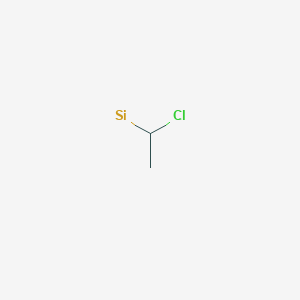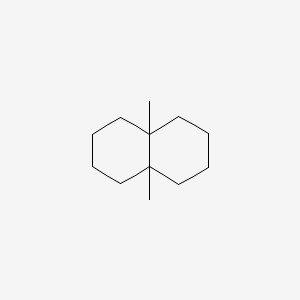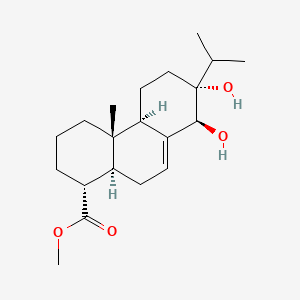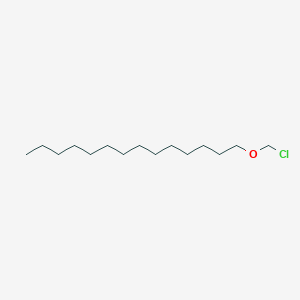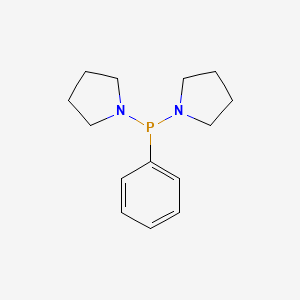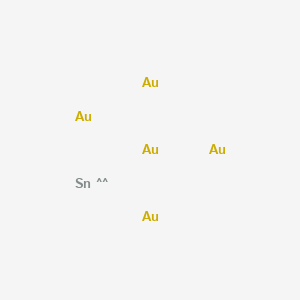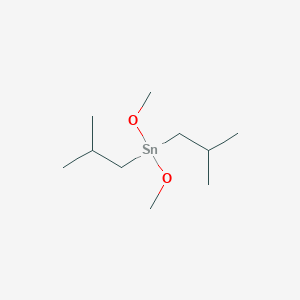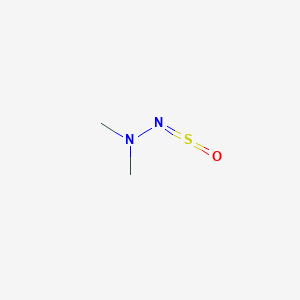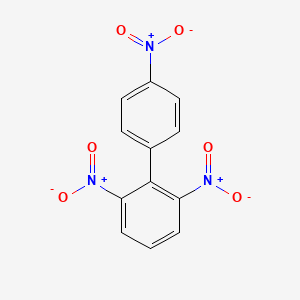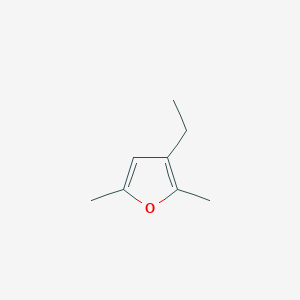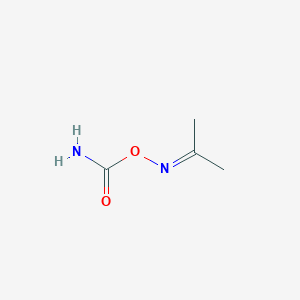
(Propan-2-ylideneamino) carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propan-2-ylideneamino) carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a carbamate group attached to a propan-2-ylideneamino moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-ylideneamino) carbamate can be achieved through several methods. One common approach involves the reaction of an amine with an organic carbonate, such as dimethyl carbonate, in the presence of a catalyst. This method is environmentally friendly and avoids the use of toxic reagents like phosgene . The reaction typically proceeds at elevated temperatures (around 150°C) and yields the desired carbamate with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow systems to enhance efficiency and scalability. Catalysts such as iron-chrome complexes are used to facilitate the reaction, leading to high yields and selectivity . This method is preferred due to its sustainability and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(Propan-2-ylideneamino) carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(Propan-2-ylideneamino) carbamate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of (Propan-2-ylideneamino) carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions, influencing the compound’s biological activity . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed with strong acids.
Carboxybenzyl (Cbz) Carbamate: Another protecting group, removed by catalytic hydrogenation.
Fluorenylmethoxy (Fmoc) Carbamate: Used in peptide synthesis, removed with amine bases.
Uniqueness
(Propan-2-ylideneamino) carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable carbamate bonds and participate in various reactions makes it valuable in multiple applications.
Eigenschaften
CAS-Nummer |
17686-66-7 |
|---|---|
Molekularformel |
C4H8N2O2 |
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
(propan-2-ylideneamino) carbamate |
InChI |
InChI=1S/C4H8N2O2/c1-3(2)6-8-4(5)7/h1-2H3,(H2,5,7) |
InChI-Schlüssel |
FVZBZOHLIPJKPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


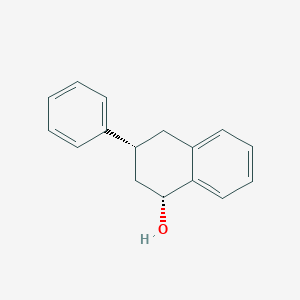
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
